molecular formula C6H12O3 B14576854 2-Methoxy-4,4-dimethyl-1,3-dioxolane CAS No. 61561-99-7

2-Methoxy-4,4-dimethyl-1,3-dioxolane

Cat. No.: B14576854
CAS No.: 61561-99-7
M. Wt: 132.16 g/mol
InChI Key: YLNZFMCSDCFCDW-UHFFFAOYSA-N
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Description

2-Methoxy-4,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C6H12O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methoxy group attached to the ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4,4-dimethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals. This stability allows it to protect carbonyl groups during chemical reactions, preventing unwanted side reactions . The compound interacts with molecular targets through its oxygen atoms, forming hydrogen bonds and other interactions that stabilize the protected group.

Comparison with Similar Compounds

2-Methoxy-4,4-dimethyl-1,3-dioxolane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the methoxy group and dimethyl groups, which provide specific steric and electronic properties that influence its reactivity and stability.

Properties

CAS No.

61561-99-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-methoxy-4,4-dimethyl-1,3-dioxolane

InChI

InChI=1S/C6H12O3/c1-6(2)4-8-5(7-3)9-6/h5H,4H2,1-3H3

InChI Key

YLNZFMCSDCFCDW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(O1)OC)C

Origin of Product

United States

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